4-Phenylbutyl 5-oxoprolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
60555-59-1 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-phenylbutyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-10-9-13(16-14)15(18)19-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
LJTCEFYINQOTMA-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Materials Science and Engineering Applications of the Compound Einecs 262 293 3
Role of The Compound (EINECS 262-293-3) as an Intermediate in Polymerization Processes
In the realm of polymer science, 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) is widely utilized as a monomer and a coupling agent in a variety of polymerization reactions. sigmaaldrich.comsigmaaldrich.com Its incorporation into polymer chains can significantly enhance the final material's properties by introducing reactive sites for crosslinking and improving compatibility between different material phases.
Polymerization Mechanisms Facilitated by The Compound
The unique structure of TMSPMA allows it to participate in multiple polymerization and crosslinking reactions. The primary mechanisms include:
Free-Radical Polymerization: The methacrylate group, with its carbon-carbon double bond, readily participates in free-radical polymerization. smolecule.com This reaction can be initiated by thermal or chemical initiators, allowing TMSPMA to copolymerize with a wide range of other monomers, such as acrylates, styrene, and vinyl acetate. sigmaaldrich.cominnospk.com This process leads to the formation of a polymer backbone with pendant trimethoxysilyl groups.
Hydrolysis and Condensation (Sol-Gel Process): The trimethoxysilyl group of the TMSPMA molecule is susceptible to hydrolysis in the presence of water. benchchem.comsmolecule.com This reaction converts the methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-Si-OH). benchchem.com These silanol groups can then undergo a condensation reaction with each other or with hydroxyl groups on the surfaces of inorganic substrates (like glass or metal oxides), forming stable siloxane bonds (-Si-O-Si-). benchchem.comsmolecule.com This process creates a durable inorganic network.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: TMSPMA can be used in controlled radical polymerization techniques like RAFT. sigmaaldrich.com This method allows for the synthesis of polymers with well-defined molecular weights and complex architectures, such as reactive block copolymers, which can be used to construct a variety of hybrid nanomaterials. sigmaaldrich.compublish.csiro.au
This dual reactivity is fundamental to its function as a coupling agent, enabling the creation of a covalent bridge between organic polymer matrices and inorganic fillers or substrates. smolecule.com
Influence of The Compound on Polymer Microstructure and Architecture
The inclusion of TMSPMA as a co-monomer or additive has a profound impact on the resulting polymer's microstructure and architecture. When copolymerized, it introduces pendant trimethoxysilyl groups along the polymer chain. rsc.org These groups act as latent crosslinking sites. smolecule.com
Upon exposure to moisture, these silyl (B83357) groups hydrolyze and condense to form a crosslinked network within the polymer matrix. smolecule.com This crosslinking enhances several key properties of the material, including mechanical strength, thermal stability, and resistance to UV radiation. smolecule.comsigmaaldrich.com The density of these crosslinks, and therefore the final properties, can be controlled by the concentration of TMSPMA used in the initial polymerization.
Furthermore, TMSPMA is instrumental in designing polymers with specific architectures. It can be used as a linker molecule to synthesize scaffolds for tissue engineering applications or to create reactive block copolymers via controlled polymerization techniques. sigmaaldrich.comsigmaaldrich.com This control over the polymer architecture allows for the precise engineering of materials tailored for specific, high-performance applications.
Novel Polymer Composites and Hybrids Utilizing The Compound
Several studies have demonstrated the efficacy of TMSPMA in various composite systems. It has been used to improve the mechanical properties of dental restorative materials by enhancing the bond between the resin matrix and silica (B1680970) (SiO₂) fillers. sigmaaldrich.comcouplingagentses.com In other research, TMSPMA functionalization of barium titanate (BTO) nanoparticles improved their dispersion within a photopolymer matrix, which is crucial for creating piezoelectric nanocomposites. mdpi.com
Below is a table summarizing research findings on novel composites utilizing TMSPMA.
| Polymer Matrix | Filler/Substrate | Role of TMSPMA (EINECS 262-293-3) | Key Research Findings |
| Linear Low-Density Polyethylene/Polyvinyl Alcohol (LLDPE/PVA) | Kenaf Fiber | Coupling agent to improve interfacial adhesion between the natural fiber and the polymer matrix. | Enhanced tensile strength, tensile modulus, water resistance, and thermal stability of the composite. ncsu.edu |
| Urethane-Modified Epoxy Acrylate | Silica (SiO₂) Nanoparticles | Coupling agent to improve adhesion between the filler and the resin matrix. | Improved mechanical properties for applications as dental restorative materials. sigmaaldrich.com |
| Acrylate-based Photopolymer | Barium Titanate (BTO) Nanoparticles | Surface functionalization agent to create a covalent link between the piezoelectric particles and the polymer. | Improved particle dispersion and interfacial adhesion, critical for enhancing piezoelectric properties. mdpi.comresearchgate.net |
| Poly(methyl methacrylate) (PMMA) | Hydroxyapatite (B223615) (HA) | Coupling agent to improve compatibility and bonding between the polymer and bioactive filler. | Increased fracture toughness and storage modulus of the composites. researchgate.net |
| Various Polymers (e.g., unsaturated polyester, ABS) | Glass Fiber, Inorganic Fillers (silica, clay) | Coupling agent and adhesion promoter. | Improved mechanical properties, electrical properties, light transmission, and water resistance. innospk.com |
Application of The Compound (EINECS 262-293-3) in Coating Technologies
In the field of coating technologies, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is widely used in formulations for adhesives, sealants, and protective coatings. innospk.com Its ability to bond dissimilar materials makes it an excellent adhesion promoter, enhancing the durability and performance of the coating system. made-in-china.com
Mechanisms of Adhesion and Film Formation
The effectiveness of TMSPMA as an adhesion promoter in coatings stems from its dual chemical nature. The mechanism involves a two-stage process that occurs at the interface between the coating and the substrate:
Interfacial Bonding: The trimethoxysilyl end of the TMSPMA molecule is the primary driver for adhesion to inorganic substrates. In the presence of moisture, which is often available from the atmosphere or the substrate surface itself, the methoxy groups hydrolyze to form silanol (-Si-OH) groups. benchchem.com These silanol groups can then form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass, metals, and metal oxides. benchchem.comsmolecule.com
Film Formation and Cohesion: Simultaneously, the methacrylate end of the TMSPMA molecule, which is part of the coating's polymer system, participates in the polymerization or crosslinking reaction of the main resin. benchchem.com This can occur through copolymerization with other acrylic or vinyl monomers in the formulation. innospk.com This reaction integrates the TMSPMA into the polymer network of the coating film.
This dual action creates a permanent chemical bridge that connects the inorganic substrate to the organic coating film, significantly enhancing adhesion and durability. smolecule.com TMSPMA can also contribute to the formation of thin, continuous films, which improves surface coverage and protection. made-in-china.com
Interactions with Substrate Surfaces and Other Coating Components
TMSPMA is valued for its compatibility with a wide range of materials used in coating formulations. made-in-china.com Its interactions are crucial for creating a stable and robust coating system.
The trimethoxysilyl group provides strong interactions with a variety of inorganic substrates and fillers. This includes materials that have surface hydroxyl groups, which are common on many inorganic surfaces. The methacrylate group allows it to copolymerize and interact with the organic components of the coating.
The table below details the interactions of TMSPMA with various components.
| Interacting Material | Type of Interaction | Resulting Effect |
| Substrates | ||
| Glass, Metal Oxides, Ceramics | Covalent bonding via hydrolysis and condensation of the trimethoxysilyl group with surface hydroxyls. benchchem.comsmolecule.com | Dramatically improved adhesion of the coating to the substrate. made-in-china.com |
| Coating Components | ||
| Acrylic or Methacrylic Monomers | Copolymerization via free-radical polymerization of the methacrylate group. innospk.com | Integration into the polymer backbone, providing excellent adhesion and durability to the final coating. innospk.com |
| Vinyl Acetate Monomers | Copolymerization. | Used in adhesives and sealants to enhance bonding strength. innospk.com |
| Inorganic Fillers (e.g., Silica, Talc, Clay, Mica) | Surface treatment where the silyl group bonds to the filler surface. innospk.combenchchem.com | Improved dispersion of fillers within the polymer matrix and enhanced water resistance of the coating. innospk.com |
| Polymer Resins (e.g., Unsaturated Polyester, Epoxy) | Acts as a coupling agent, bridging the resin to inorganic fillers or substrates. | Enhanced mechanical and electrical properties of the final composite material or coating. innospk.com |
Durability and Performance Enhancement through The Compound's Incorporation
Calcium Aluminate is integral to formulating high-performance concretes and specialty building materials, significantly enhancing their durability and performance characteristics. imerys.com When used as a binder, it imparts high resistance to corrosion, abrasion, and heat, combined with rapid setting times. imerys.com
Key performance enhancements include:
Rapid Strength Development : Concrete formulated with Calcium Aluminate achieves high compressive strength in a very short time. For instance, it can reach strengths of 50-60 MPa in just 24 hours, a level that can take standard Portland cement up to 28 days to achieve. cimsa.com.trymaws.com This feature is critical for applications requiring a quick return to service, such as road repairs, tunnel construction, and industrial flooring. cimsa.com.tralliedmarketresearch.com
High-Temperature Resistance (Refractoriness) : Calcium Aluminate is a key component in monolithic refractories, which are heat-resistant materials used to line high-temperature industrial equipment like furnaces, kilns, and incinerators. atamankimya.comazom.com It can withstand temperatures up to 1400°C and higher, making it indispensable in the steel, cement, and petrochemical industries. easestreams.comprocurementresource.com Its ability to form a ceramic bond at elevated temperatures contributes to the structural integrity of refractory linings. azom.combisleyinternational.com
Chemical and Corrosion Resistance : Concretes made with Calcium Aluminate exhibit superior resistance to chemical attack, particularly from acids and sulfates. ymaws.comeasestreams.com Unlike Portland cement, the hydration of Calcium Aluminate does not release calcium hydroxide (B78521), making the resulting concrete less susceptible to acid corrosion. atamankimya.comymaws.com This makes it ideal for aggressive environments such as sewer systems, wastewater treatment plants, and industrial facilities exposed to chemical spills. ymaws.comprocurementresource.combisleyinternational.com It also shows excellent resistance to biogenic corrosion, which is common in sewer infrastructure. bisleyinternational.com
Abrasion Resistance : The high early strength and dense microstructure of Calcium Aluminate concrete contribute to its excellent resistance to abrasion, a crucial property for industrial floors and hydraulic structures. imerys.com
The table below summarizes the comparative performance of Calcium Aluminate Concrete (CAC) versus Ordinary Portland Cement (OPC) Concrete.
| Property | Calcium Aluminate Concrete (CAC) | Ordinary Portland Cement (OPC) Concrete |
| 24-Hour Compressive Strength | 55-60 MPa ymaws.com | Significantly lower |
| 28-Day Compressive Strength | Achieved within 24 hours cimsa.com.tr | Standard benchmark for strength |
| Heat Resistance | Excellent, used in refractories (≥1400°C) easestreams.comrhimagnesitaindia.com | Poor, degrades at high temperatures |
| Sulfate Resistance | High easestreams.com | Vulnerable unless special types are used |
| Acid Resistance (pH > 4) | Good, mass loss is ~30% of OPC at pH 2 ymaws.com | Poor, susceptible to acid attack |
| Primary Hydration Byproduct | Calcium Aluminate Hydrates cimsa.com.tr | Calcium Hydroxide (Portlandite) atamankimya.com |
Utilisation of The Compound (EINECS 262-293-3) in Water Treatment Systems
Calcium Aluminate serves multiple functions in water and wastewater treatment, leveraging its chemical properties to regulate pH, remove suspended solids, and precipitate specific contaminants. gosingletrack.com
Mechanisms of pH Regulation in Aqueous Environments
When introduced into water, Calcium Aluminate hydrolyzes, which can adjust the pH of the aqueous environment. gosingletrack.com It is slightly soluble in water, and its solution is alkaline, with a pH of about 11. google.comcimsa.com.tr This alkaline nature allows it to be used for neutralizing acidic wastewater streams. The hydration reactions of Calcium Aluminate phases consume protons (H+ ions) or release hydroxide ions (OH-), thereby increasing the pH. This capability is crucial for optimizing subsequent treatment steps that are pH-dependent, such as chemical precipitation or biological processes. gosingletrack.com
Flocculation, Coagulation, and Precipitation Processes Enabled by The Compound
Calcium Aluminate acts as an effective coagulant and flocculant aid in water clarification processes. imarcgroup.comgosingletrack.com The mechanism involves the release of calcium (Ca²⁺) and aluminum (Al³⁺) ions into the water. researchgate.netnih.gov
These ions function through several mechanisms:
Charge Neutralization : The positively charged Ca²⁺ and Al³⁺ ions neutralize the negative surface charges of suspended and colloidal particles (like clays (B1170129) and organic matter) in the water. This destabilizes the particles, allowing them to come together. researchgate.net
Precipitation and "Sweep Floc" : The aluminum ions hydrolyze to form aluminum hydroxide [Al(OH)₃], an insoluble precipitate. As these precipitates form and settle, they enmesh and sweep suspended particles out of the water, a process known as sweep flocculation. bibliotekanauki.pl
Bridging : In some applications, particularly when used with polymers, the metallic ions can form bridges between particles, creating larger, more easily settleable flocs. researchgate.net
This coagulation-flocculation ability is particularly effective for removing suspended solids, clarifying turbid water, and enhancing solid-liquid separation. gosingletrack.com
Interactions with Contaminants and Water Matrix Components
Calcium Aluminate's reactive nature allows it to interact with and remove various dissolved contaminants from water, primarily through precipitation reactions. gosingletrack.comekb.eg
Phosphate (B84403) Removal : Both calcium and aluminum ions can precipitate phosphate (PO₄³⁻), a key nutrient responsible for eutrophication. Calcium ions react with phosphate to form insoluble calcium phosphate compounds like hydroxyapatite (Ca₅(PO₄)₃(OH)). pressbooks.pub Aluminum ions form insoluble aluminum phosphate (AlPO₄). almawatech.com This makes Calcium Aluminate an effective agent for phosphorus control in wastewater treatment. gosingletrack.com
Heavy Metal Removal : The increase in pH caused by Calcium Aluminate aids in the precipitation of many heavy metals as their respective hydroxides (e.g., Cu(OH)₂, Zn(OH)₂, Pb(OH)₂). ekb.egresearchgate.net Furthermore, the formation of calcium aluminate hydrates can incorporate heavy metal ions into their structure, effectively immobilizing them. mdpi.com Studies have shown high removal efficiencies (up to 99%) for metals like chromium, nickel, lead, and zinc. ekb.eg
Fluoride (B91410) Removal : Calcium ions can react with fluoride ions (F⁻) to form calcium fluoride (CaF₂), a poorly soluble salt, thus reducing fluoride concentrations in industrial wastewater. almawatech.com
The table below details the removal mechanisms for common water contaminants using Calcium Aluminate.
| Contaminant | Removal Mechanism | Resulting Precipitate |
| Phosphate (PO₄³⁻) | Precipitation with Ca²⁺ and Al³⁺ | Calcium Phosphates (e.g., Ca₅(PO₄)₃(OH)), Aluminum Phosphate (AlPO₄) gosingletrack.compressbooks.pubalmawatech.com |
| Heavy Metals (e.g., Pb, Cr, Ni) | Precipitation as hydroxides at elevated pH; co-precipitation with calcium aluminate hydrates | Metal Hydroxides, Immobilization within hydrate (B1144303) matrix ekb.egmdpi.com |
| Fluoride (F⁻) | Precipitation with Ca²⁺ | Calcium Fluoride (CaF₂) almawatech.com |
| Suspended Solids/Turbidity | Charge neutralization, Sweep flocculation | Entrapment in Calcium/Aluminum Hydroxide flocs gosingletrack.comresearchgate.net |
The Compound (EINECS 262-293-3) in Specialty Chemical Manufacturing and Industrial Processes
Beyond its use in construction and water treatment, Calcium Aluminate is a crucial mineral reagent in specialty chemical manufacturing and a process enhancer in high-temperature industrial settings. imerys.com
Process Optimization for Enhanced Yield and Selectivity
In industrial processes, particularly in metallurgy, Calcium Aluminate serves as a slag conditioner or metallurgical flux to optimize production efficiency, yield, and final product quality. sidertrading.comgoogle.com
Steel Refining : In secondary steelmaking (ladle metallurgy), Calcium Aluminate is added to the slag to control its properties. alcircle.comtahacorp.com It rapidly forms a fluid, reactive slag by lowering the melting temperature and viscosity. sidertrading.comalcircle.com This optimized slag facilitates several key refining processes:
Desulfurization : The fluid slag efficiently absorbs sulfur impurities from the molten steel, improving the steel's quality. sidertrading.com
Inclusion Removal : It absorbs non-metallic inclusions (like oxides and sulfides) from the steel, resulting in a cleaner, higher-quality final product. sidertrading.comalcircle.com
Process Efficiency : The use of Calcium Aluminate leads to faster refining times, energy savings at the ladle furnace, and protection of the refractory lining from excessive wear. sidertrading.com It can also replace environmentally harmful additives like fluorspar. alcircle.com
Chemical Manufacturing : Calcium Aluminate serves as a primary raw material for producing other aluminum-based chemicals. google.com It is used in the synthesis of polyaluminum chloride (PAC), a widely used coagulant in water treatment. google.com The high reactivity of Calcium Aluminate allows for a more straightforward and cost-effective production process for these specialty chemicals. google.com It can also act as a support material for catalysts in various chemical processes. atamankimya.com
Reactor Design and Process Engineering Considerations
The industrial synthesis of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is a sophisticated process that requires careful consideration of reactor design and process engineering to ensure high yield, purity, and cost-effectiveness. While specific proprietary details of commercial production are closely guarded, the synthesis of this and similar HALS compounds generally involves the reaction of precursor molecules in controlled environments.
Reactor Types and Configurations:
The production of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide and related compounds can be carried out in various types of reactors, depending on the scale of production and the specific synthesis route.
Batch Reactors: For smaller-scale production or when manufacturing a variety of specialty chemicals, batch reactors are commonly employed. A typical setup might involve a stirred-tank reactor, often made of stainless steel or glass-lined steel to withstand the reaction conditions. These reactors are equipped with heating and cooling jackets to precisely control the reaction temperature, which is crucial for maximizing yield and minimizing side reactions. An example of a related synthesis of a diamine involves charging a 5-liter autoclave with the reactants and a catalyst, pressurizing it with hydrogen, and heating it to a specific temperature range to drive the hydrogenation process. env.go.jp
Semi-Batch Reactors: In some synthesis routes, a semi-batch process may be advantageous. This involves adding one or more reactants incrementally to the reactor over time. This method is useful for controlling reaction rates, managing heat generation from exothermic reactions, and maintaining optimal reactant concentrations.
Continuous Reactors: For large-scale, dedicated production, continuous reactors such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) may be used. These offer advantages in terms of consistent product quality, higher throughput, and better heat management. The recent announcement of a new production line for Nylostab S-EED in Cangzhou, China, suggests a move towards large-scale, potentially continuous, manufacturing to meet growing demand. clariant.com
Key Process Engineering Parameters:
The successful synthesis of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide hinges on the precise control of several process parameters. The following table, based on typical processes for HALS synthesis, outlines some of these critical factors.
| Parameter | Consideration | Typical Range/Value |
| Temperature | Reaction kinetics and selectivity are highly temperature-dependent. Precise control is needed to achieve desired product quality. | 70°C to 155°C, depending on the synthesis step. env.go.jpgreenchemicals.eu |
| Pressure | For reactions involving gases like hydrogen, pressure is a key parameter. It can also be used to control boiling points and reaction rates. | Atmospheric pressure to 40 bar. env.go.jpgreenchemicals.eu |
| Catalyst | The choice of catalyst is crucial for reaction efficiency. Solid-supported catalysts are often preferred for ease of separation and recycling. googleapis.com | Platinum on carbon, lithium amide, or solid-supported catalysts. env.go.jpclariant.comgoogleapis.com |
| Solvent | The solvent system affects reactant solubility, reaction rate, and ease of product purification. | Methanol, N-methylpyrrolidinone, or organic solvent mixtures. env.go.jpgreenchemicals.eugoogleapis.com |
| Agitation | Proper mixing is essential to ensure uniform temperature and concentration throughout the reactor, promoting efficient heat and mass transfer. | Varies with reactor size and geometry. |
| Post-treatment | After the reaction, the product must be separated and purified. This often involves steps like filtration to remove the catalyst, followed by distillation to remove solvents and byproducts, and potentially recrystallization to achieve high purity. env.go.jpfda.gov | Filtration, distillation, and recrystallization. env.go.jpfda.gov |
A notable innovation in the synthesis of this compound is the use of a solid-supported catalyst in an organic solvent, which has been shown to reduce pollution and significantly improve yield compared to older methods. googleapis.com This highlights the ongoing efforts in process engineering to develop more efficient and environmentally friendly manufacturing routes.
Sustainability Aspects in Industrial Production and Application
The sustainability profile of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is multifaceted, encompassing its role in extending the life of materials, the environmental impact of its production, and end-of-life considerations for products containing it.
Contribution to Product Longevity:
The primary sustainability benefit of this compound lies in its function as a stabilizer. By protecting polymers like nylon from degradation caused by heat and UV light, it significantly extends the service life of products such as automotive parts, carpets, and industrial fibers. clariant.comchempoint.com This increased durability means fewer replacements are needed, which in turn reduces the consumption of raw materials, energy, and the generation of waste. futuremarketinsights.com
Industrial Production and Environmental Impact:
The chemical industry is increasingly focusing on sustainable production methods, and the manufacturing of HALS is no exception. Key areas of focus include:
Energy Consumption: The synthesis of specialty chemicals is often energy-intensive. Innovations such as closed-loop solvent recovery can reduce process energy consumption by up to 15% in HALS production. futuremarketinsights.com There is a broader trend towards developing polymeric stabilizers from biorefinery streams, which could cut cradle-to-gate CO2 emissions by 30%. futuremarketinsights.com
Waste Management: The production of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, like any chemical process, generates waste streams. These can include spent catalysts, used solvents, and byproducts from the reaction. Environmentally responsible manufacturing involves minimizing waste at the source, recycling solvents, and treating any effluent to remove harmful substances. Safety data for the compound indicates that it is harmful to aquatic life with long-lasting effects, making proper waste containment and treatment essential. palmerholland.com
Green Chemistry Approaches: There is a growing interest in applying the principles of green chemistry to the synthesis of HALS. This includes the use of less hazardous solvents, development of recyclable catalysts, and designing processes with higher atom economy to minimize waste. fda.govpops.int For some HALS, water has been successfully used as a solvent to create a more environmentally friendly process. pops.int
Application and End-of-Life Considerations:
The use of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide in products also has sustainability implications at the end of their life.
Recyclability: The presence of additives can sometimes complicate the recycling of polymers. For certain applications, such as polyamide food-contact films containing this stabilizer, recycling is not anticipated. fda.gov The intended disposal route for these specific products is via municipal solid waste landfill or incineration. fda.gov However, for other applications, the compatibility of this HALS with recycling processes is a key consideration for a circular economy.
Lifecycle Assessment (LCA): A comprehensive understanding of the environmental footprint of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide would require a full lifecycle assessment. This would involve quantifying the environmental impacts at all stages, from raw material extraction and manufacturing to product use and disposal. While a specific LCA for this compound is not publicly available, a report by the Norwegian Institute for Sustainability Research (NORSUS) references a safety data sheet for Nylostab S-EED FF in the context of a life cycle costing assessment for plastics, indicating that such evaluations are being conducted within the industry. norsus.no
The following table summarizes some of the key sustainability aspects of this compound.
| Sustainability Aspect | Description |
| Primary Benefit | Extends the service life of polyamide products, reducing waste and resource consumption. futuremarketinsights.com |
| Production Focus | Increasing use of energy-saving techniques like solvent recovery and a shift towards bio-based intermediates to lower carbon footprint. futuremarketinsights.com |
| Waste Management | Requires careful management of waste streams due to aquatic toxicity. palmerholland.com Efforts are being made to minimize waste through green chemistry principles. fda.govpops.int |
| End-of-Life | For some specific applications like food-contact films, recycling is not expected, and disposal is via landfill or incineration. fda.gov |
| Regulatory Context | The compound is subject to regulations for use in food contact materials and is part of industry-wide assessments of chemical safety and environmental impact. fda.govindustrialchemicals.gov.autuvsud.com |
Environmental Behavior and Fate of the Compound Einecs 262 293 3 in Abiotic and Biotic Systems Excluding Human Health
Environmental Distribution and Partitioning of 1,3-dichloro-2-(trichloromethyl)benzene (B14634836)
The environmental distribution of chlorinated hydrocarbons like 1,3-dichloro-2-(trichloromethyl)benzene is governed by their physical and chemical properties, leading to their presence in various environmental compartments.
Atmospheric Transport and Deposition Mechanisms
Chlorinated benzenes are recognized for their potential for atmospheric transport. Due to their stability, some of these compounds can persist in the atmosphere for extended periods. For instance, hexachlorobenzene (B1673134) has an estimated atmospheric half-life of two years, which allows for long-range transport. epa.gov Less chlorinated benzenes, while also volatile, have shorter atmospheric half-lives; for example, 1,2,4-trichlorobenzene's half-life is estimated at 18.5 days due to reactions with hydroxyl radicals. epa.gov
The transport and deposition of these compounds are influenced by topographical and meteorological conditions. Studies in urban-alpine regions have demonstrated that semivolatile organic contaminants, including polychlorinated biphenyls (PCBs) which share characteristics with chlorinated benzenes, can be transported from urban sources to adjacent alpine environments. acs.org This suggests that compounds like 1,3-dichloro-2-(trichloromethyl)benzene released in industrial or urban areas could be deposited in nearby ecosystems.
Sorption and Desorption in Soil and Sediment Matrices
Once introduced into terrestrial or aquatic systems, the fate of 1,3-dichloro-2-(trichloromethyl)benzene is significantly influenced by sorption and desorption processes in soil and sediment. Chlorinated hydrocarbons, being hydrophobic, tend to adsorb to organic matter in these matrices. wikipedia.org
Research on chlorobenzene (B131634) sorption indicates that with increased contact time, or "aging," the compound can become more strongly bound to soil particles, a process known as sequestration. fao.org This increased sorption can lead to a fraction of the compound becoming non-desorbable, persisting in the soil for longer periods. fao.org Studies on field-contaminated sediments have shown that desorption can be a triphasic process, with fast, slow, and very slowly desorbing fractions, indicating complex interactions between the contaminants and the sediment. acs.org The bioavailability of chlorobenzenes to microorganisms can be affected by these sorption-desorption dynamics, with even the desorption-resistant fraction being subject to slow degradation. nih.gov
The following table illustrates the typical sorption behavior of chlorinated benzenes in soil.
| Parameter | Description | Typical Behavior for Chlorinated Benzenes |
| Sorption | The binding of the chemical to soil and sediment particles. | Tends to increase with higher organic matter content in the soil. |
| Desorption | The release of the chemical from soil and sediment back into the porewater. | Can be a slow process, with a fraction becoming resistant to desorption over time. |
| Aging Effect | Changes in sorption/desorption behavior over extended periods of contact. | Generally leads to stronger sorption and reduced bioavailability. |
Dissolution and Dispersion in Aquatic Environments
In aquatic environments, the low water solubility of chlorinated benzenes is a key factor in their behavior. wikipedia.orgepa.gov Compounds like 1,3-dichloro-2-(trichloromethyl)benzene are likely to have limited solubility, which affects their dispersion.
Once in a body of water, these compounds can partition from the water column to the sediment, where they can accumulate. usgs.gov The process of evaporation can also be a significant removal mechanism from water, with the half-life of monochlorobenzene evaporation estimated at 5.8 hours. epa.gov Research on the adsorption of chlorinated benzenes onto nanoparticles in water has shown that the adsorption coefficients generally increase with the number of chlorine atoms, which is also correlated with their octanol-water partition coefficients. mdpi.com This suggests that more highly chlorinated benzenes will have a greater tendency to move from the water phase to solid phases. mdpi.com
Environmental Transformation Pathways of 1,3-dichloro-2-(trichloromethyl)benzene
Chlorinated aromatic hydrocarbons can undergo various transformation processes in the environment, which determine their ultimate fate.
Photodegradation Mechanisms and Kinetics in Environmental Compartments
Photodegradation, or the breakdown of chemicals by light, is a potential transformation pathway for chlorinated benzenes. In the atmosphere, vapor-phase chlorinated benzenes are removed by reacting with photochemically produced hydroxyl radicals. epa.gov Aromatics are generally more susceptible to photolysis due to their ability to absorb radiation. uwaterloo.ca The combination of ultraviolet light with ozone can produce highly reactive hydroxyl radicals, which can effectively degrade these compounds. uwaterloo.ca
Hydrolysis and Other Abiotic Degradation Processes
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for chlorobenzenes under normal environmental conditions. The carbon-chlorine bond in chlorobenzene is strong due to the resonance of the benzene (B151609) ring, making it resistant to breaking. askiitians.com Hydrolysis can be facilitated under extreme conditions of high temperature and pressure, or in the presence of strong acids or bases, but these conditions are not typical of the natural environment. askiitians.comdoubtnut.comvedantu.comjove.com Therefore, for a compound like 1,3-dichloro-2-(trichloromethyl)benzene, abiotic hydrolysis in natural waters is expected to be a very slow process.
The table below summarizes the abiotic degradation pathways for chlorinated benzenes.
| Degradation Pathway | Description | Significance for Chlorinated Benzenes |
| Photodegradation | Breakdown by sunlight, often involving reaction with hydroxyl radicals in the atmosphere. | A significant removal process in the atmosphere. |
| Hydrolysis | Reaction with water leading to the breakdown of the compound. | Generally a very slow process under normal environmental conditions due to the stability of the C-Cl bond on the aromatic ring. |
Biodegradation Mechanisms by Environmental Microorganisms (non-human)
The primary mechanism for the degradation of Flumetsulam in the environment is through the metabolic activity of soil microorganisms. illinois.edu The rate of this biodegradation, often measured by its half-life (the time it takes for half of the applied amount to degrade), is influenced by a variety of environmental factors, including soil type, pH, temperature, and organic matter content.
In aerobic soil environments, the half-life of Flumetsulam can range from approximately two weeks to four months. regulations.gov Studies have reported half-lives varying from 23 to 102 days in different soil types. epa.gov One study found the half-life to be around 30 days in loamy-sand soil and 41 days in sandy-loam soil. nih.gov Temperature also plays a significant role; the biodegradation rate increases with temperature, with half-lives ranging from 27 days at 44.0°C to 246 days at 7.5°C. nih.gov
Under anaerobic aquatic conditions, the degradation process is considerably slower, with a reported half-life of 183 days. epa.gov Soil pH also affects persistence; Flumetsulam tends to degrade faster and is less persistent in soils with a higher pH. epa.govillinois.edu Conversely, its persistence can increase in soils with high organic matter content, which is attributed to greater adsorption to soil particles, making it less available for microbial breakdown. nih.gov
Interactive Data Table: Biodegradation Half-Life of Flumetsulam
| Condition | Soil/Matrix Type | Half-Life (days) |
| Aerobic Soil Metabolism | Varies | 14 to 120 |
| Aerobic Soil | Illinois Soil | 93 |
| Aerobic Soil | Georgia Soil | 23 |
| Aerobic Soil | Ohio Soil | 60 |
| Aerobic Soil | Minnesota Soil | 102 |
| Aerobic Soil | Sandy-Loam | ~41 |
| Aerobic Soil | Loamy-Sand | ~30 |
| Anaerobic Aquatic Metabolism | Water/Sediment | 183 |
| Photodegradation | On Soil Surface | 90 |
Ecological Interactions and Bioaccumulation in Non-Human Biota
Flumetsulam is designed to be taken up by plants, with absorption occurring through both shoots and roots. epa.gov In tolerant crops like corn and soybeans, it is metabolized relatively quickly. illinois.edu However, there is concern about its phytotoxicity to non-target plants, including irrigated crops, if it leaches into groundwater. epa.gov
In aquatic environments, Flumetsulam is not expected to bioaccumulate significantly in organisms. epa.gov The potential for a substance to concentrate in aquatic life is often estimated by its Bioconcentration Factor (BCF). A low BCF value suggests a substance is more likely to be excreted by an organism than stored in its tissues. Flumetsulam has an estimated BCF of 3, indicating a low potential for bioconcentration in fish. nih.gov It is considered practically non-toxic to aquatic organisms such as fish and daphnia. epa.gov
Interactive Data Table: Bioaccumulation and Ecotoxicity of Flumetsulam
| Parameter | Value | Interpretation |
| Bioconcentration Factor (BCF) | ~3 | Low potential for bioaccumulation in aquatic organisms |
| Fish LC50 | 300 ppm | Practically non-toxic |
| Aquatic Invertebrate (Daphnia spp.) LC50 | 250 ppm | Practically non-toxic |
Trophic transfer is the movement of contaminants through a food chain, and biomagnification is the increasing concentration of those contaminants at successively higher levels in the food chain. Substances that have a high potential for bioaccumulation are more likely to biomagnify.
Given Flumetsulam's low potential for bioaccumulation in individual organisms, as indicated by its low BCF value, the risk of it biomagnifying in ecological food chains is considered to be minimal. epa.govnih.gov For a substance to build up in predators, it must first be substantially accumulated by their prey. Since Flumetsulam does not concentrate significantly in aquatic organisms, its transfer and magnification up the food chain is not a significant environmental concern.
The application of herbicides can have unintended effects on non-target organisms, including soil and water microbial communities, which are fundamental to ecosystem processes like nutrient cycling. nih.gov As the primary degradation pathway for Flumetsulam is microbial action, its presence in soil and water will invariably influence the composition and activity of the local microbiome. illinois.edu Microorganisms capable of utilizing the herbicide as a substance for metabolism may be favored, potentially altering the community structure. However, specific studies detailing the direct impact of Flumetsulam on the diversity of microbiological communities or on specific ecosystem processes such as nitrogen fixation or nutrient mineralization are not extensively detailed in the available literature.
Mitigation and Remediation Strategies for Environmental Contamination by The Compound (EINECS 262-293-3)
In cases of environmental contamination with herbicides like Flumetsulam, several mitigation and remediation strategies can be employed. These approaches can be broadly categorized as in situ (treating the contamination in place) or ex situ (excavating and treating the contaminated material elsewhere). iastate.edu
Bioremediation is a key strategy that leverages the ability of microorganisms to degrade contaminants. nih.gov
Biostimulation: This in situ technique involves stimulating the existing native microbial population by adding nutrients, oxygen, or other substances that enhance their metabolic activity and accelerate the degradation of the contaminant. frontiersin.org This is a promising approach for Flumetsulam, given that its primary degradation route is microbial.
Bioaugmentation: This involves introducing specific, pre-selected microorganisms to a contaminated site to supplement the indigenous population and enhance biodegradation. This may be considered if the native microbial community lacks the capacity to efficiently degrade the herbicide. frontiersin.org
Phytoremediation is another in situ technique that uses plants to remove, degrade, or contain environmental contaminants. awsjournal.orgmdpi.com
Phytodegradation: Plants can take up contaminants and break them down through their own metabolic processes.
Rhizodegradation: This refers to the breakdown of contaminants in the soil by the microbial community living in the plant's root zone (the rhizosphere). The plants release substances that sustain a rich microbial community, which in turn can degrade the herbicide. mdpi.comresearchgate.net
To prevent contamination, particularly of water sources, best management practices are recommended. These include avoiding application on sloped, compacted, or clay soils to reduce runoff, and not applying when heavy rain is forecasted. canada.ca Establishing vegetative buffer strips between treated fields and water bodies can also help mitigate runoff. canada.ca
Advanced Oxidation Processes for Environmental Treatment
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant organic compounds like chloroacetamide herbicides.
UV-Based AOPs: The application of ultraviolet (UV) irradiation in combination with oxidizing agents such as hydrogen peroxide (H₂O₂) and persulfate (S₂O₈²⁻) has been shown to be effective in degrading chloroacetanilide herbicides. For instance, the degradation of alachlor (B1666766) has been studied using various UV-based AOPs. The efficacy of these processes is often pH-dependent, with UV/S₂O₈²⁻ and UV/H₂O₂ being more effective in acidic conditions, while UV/HSO₅⁻ performs better in basic conditions. rsc.org UV treatment of chloroacetamide herbicides like acetochlor (B104951), alachlor, and metolachlor (B1676510) can lead to transformation reactions including dechlorination, hydroxylation, and cyclization. nih.gov However, it is important to note that UV treatment alone may result in the formation of degradation products that are as toxic, or even more so, than the parent compound. nih.govdtu.dk
Fenton and Photo-Fenton Processes: The Fenton process, which involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide, and its enhancement with UV light (photo-Fenton), are powerful methods for generating hydroxyl radicals. These processes have been successfully applied to the degradation of various chloroacetamide herbicides. Studies on 2,6-dimethylaniline (B139824), a potential degradation product of 2-chloro-N-(2,6-dimethylphenyl)acetamide, have demonstrated that the photoelectro-Fenton process can significantly enhance degradation efficiency. nih.gov The final total organic carbon (TOC) removal efficiencies for 2,6-dimethylaniline were found to be 10%, 15%, 60%, and 84% for electrolysis, Fenton, electro-Fenton, and photoelectro-Fenton processes, respectively. researchgate.net
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. Ozonation has been investigated for the degradation of chloroacetamide herbicides. The reaction kinetics of ozone with various 2-chloro-4,6-dialkylamino-1,3,5-triazines have been studied, revealing that the process can lead to oxidative N-dealkylation and α-oxygenation. researchgate.net
Table 1: Efficacy of Advanced Oxidation Processes on Chloroacetamide Herbicides and Related Compounds
| Process | Target Compound | Key Findings | Reference |
|---|---|---|---|
| UV/S₂O₈²⁻, UV/H₂O₂ | Alachlor | Most effective under acidic conditions (pH 5). | rsc.org |
| UV/HSO₅⁻ | Alachlor | Highest degradation efficacy under basic conditions (pH > 8). | rsc.org |
| UV Treatment | Acetochlor, Alachlor, Metolachlor | Leads to dechlorination, hydroxylation, and cyclization. | nih.gov |
| Photoelectro-Fenton | 2,6-Dimethylaniline | 84% TOC removal. | researchgate.net |
| Ozonation | 2-chloro-4,6-dialkylamino-1,3,5-triazines | Results in oxidative N-dealkylation and α-oxygenation. | researchgate.net |
Bioremediation Approaches for Contaminated Sites
Bioremediation utilizes microorganisms to degrade or detoxify contaminants in soil and water. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical methods.
Microbial Degradation: Several bacterial and fungal strains have been identified that can degrade chloroacetamide herbicides. For instance, a bacterial consortium isolated from a cornfield soil demonstrated the ability to biodegrade alachlor, with the degradation rate being influenced by the availability of carbon and nitrogen sources. nih.gov The addition of ammonium (B1175870) nitrate (B79036) was found to significantly enhance the reduction of alachlor. nih.gov Another study isolated the fungal strain Trichoderma harzianum H12, which achieved a 96.1% degradation rate of alachlor (50 mg/L) under optimal conditions. tandfonline.com The degradation pathway of butachlor (B1668075) by Bacillus cereus strain DC-1 was hypothesized to involve initial deoxygenation, followed by N-demethylation, and culminating in the formation of 2,6-diethylphenol. nih.gov
Factors Influencing Bioremediation: The efficiency of bioremediation is influenced by various environmental factors, including pH, temperature, moisture content, and the presence of other organic matter. For alachlor, a pH of 7.5 was found to be optimal for biodegradation by a bacterial consortium. nih.gov In soil, the degradation of alachlor and metolachlor is influenced by soil type, temperature, and moisture, with biodegradation being a major dissipation route. nih.govresearchgate.net
Table 2: Microbial Strains and their Efficacy in Degrading Chloroacetamide Herbicides
| Microorganism | Target Compound | Degradation Efficiency | Key Conditions | Reference |
|---|---|---|---|---|
| Bacterial Consortium | Alachlor | 94% reduction | Presence of ammonium nitrate | nih.gov |
| Trichoderma harzianum H12 | Alachlor | 96.1% | 50 mg/L initial concentration | tandfonline.com |
| Bacillus cereus strain DC-1 | Butachlor | 87.06% | Optimized temperature and pH | nih.gov |
| Corn-T. harzianum H12 System | Alachlor | 85.9% | In soil | tandfonline.com |
Adsorption and Filtration Technologies
Adsorption and filtration are physical separation processes used to remove contaminants from water. These technologies are particularly effective for compounds with moderate to high hydrophobicity.
Adsorption on Clay Minerals: Clay minerals, such as bentonite (B74815) and montmorillonite (B579905), have been investigated as adsorbents for chloroacetamide herbicides. The adsorption of metolachlor on bentonites is highly dependent on the type of bentonite and any pretreatment. psu.edu Wyoming bentonites and acid-activated pillared montmorillonite have shown to be effective adsorbents for metolachlor. psu.edu The adsorption of chloroacetanilide herbicides on homoionic montmorillonite is influenced by the clay's acidity and the herbicide's structure, with adsorption decreasing in the order of metolachlor > acetochlor > alachlor > propachlor (B1678252) on Ca²⁺- or Mg²⁺-saturated clays (B1170129). usda.gov
Membrane Filtration: Membrane filtration processes, such as nanofiltration (NF) and reverse osmosis (RO), can be effective in removing small organic molecules from water. nih.gov While specific data for 2-chloro-N-(2,6-dimethylphenyl)acetamide is lacking, these technologies are generally capable of removing compounds with similar molecular weights and characteristics. The efficiency of removal depends on the membrane's pore size and the operating conditions. nih.gov
Table 3: Adsorption of Chloroacetamide Herbicides on Various Adsorbents
| Adsorbent | Target Compound | Key Findings | Reference |
|---|---|---|---|
| Granular Activated Carbon (GAC) | N-chloro-2,2-dichloroacetamide precursors | Effective removal, dependent on GAC age. | researchgate.net |
| Wyoming Bentonite | Metolachlor | Effective adsorbent. | psu.edu |
| Acid-activated Pillared Montmorillonite | Metolachlor | Effective adsorbent. | psu.edu |
| Homoionic Montmorillonite | Metolachlor, Acetochlor, Alachlor, Propachlor | Adsorption correlates with clay acidity and herbicide structure. | usda.gov |
Advanced Analytical and Spectroscopic Characterization of the Compound Einecs 262 293 3
Spectroscopic Methods for Structural Elucidation and Quantification
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectrophotometry provides a simple, precise, and sensitive method for the quantitative determination of Bronopol. The analysis can be performed either through direct measurement of its ultraviolet absorbance or indirectly after a chemical reaction to form a colored compound.
Direct spectrophotometric methods have been developed and validated for the estimation of Bronopol. rjptonline.orgresearchgate.net A common method involves measuring the absorbance at a wavelength of 214 nm. researchgate.net Studies have demonstrated the linearity of this method within a concentration range of 20-100 µg/ml. rjptonline.orgresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for this approach have been reported as 1.22 µg/ml and 3.77 µg/ml, respectively. rjptonline.orgresearchgate.net
Another sensitive spectrophotometric method involves the chemical derivatization of Bronopol. jocpr.com This technique is based on the reduction of the nitro group on the Bronopol molecule to an amino group, followed by diazotization with sodium nitrite (B80452) in an acidic medium. jocpr.com The resulting diazonium salt is then coupled with phloroglucinol (B13840) in an alkaline medium to form a distinct orange azo dye. jocpr.com This dye exhibits maximum absorbance at 425 nm and adheres to Beer's law in the concentration range of 10-50 µg of Bronopol. jocpr.com This derivatization method has been successfully applied to the determination of Bronopol in samples such as polluted water. jocpr.com
High-Performance Liquid Chromatography (HPLC) systems frequently use UV-Vis detectors for Bronopol quantification, with detection wavelengths typically set around 250 nm. nih.gov
Table 1: UV-Vis Spectroscopic Methods for Bronopol Determination
| Analytical Method | Wavelength (λmax) | Linearity Range | Key Findings |
| Direct UV Spectrophotometry | 214 nm | 20-100 µg/ml | LOD: 1.22 µg/ml; LOQ: 3.77 µg/ml. rjptonline.orgresearchgate.net |
| Azo Dye Colorimetry | 425 nm | 10-50 µg/ml | Molar Absorptivity: 4.02×10³ L mol⁻¹ cm⁻¹; Sandell's Sensitivity: 0.049 µg cm⁻². jocpr.com |
| HPLC-UV | 250 nm | - | LOQ reported as 72 mg L⁻¹ in milk samples. nih.gov |
Electrochemical Methods for Detection and Characterization
Electrochemical techniques offer powerful tools for studying the redox behavior of electroactive species like Bronopol and for developing sensitive analytical applications. fiveable.me Voltammetry and amperometry are particularly useful for gaining insights into reaction mechanisms and determining analyte concentrations. fiveable.mefiveable.melibretexts.org
The electrochemical behavior of Bronopol has been investigated in detail using cyclic voltammetry at a glassy carbon electrode. worktribe.com These investigations reveal a single, well-defined reduction peak with a peak potential of -0.7 V (versus a Saturated Calomel Electrode, SCE). worktribe.com A significant finding is that this peak potential is independent of pH in the range of 4 to 8. worktribe.com This electrochemical process is attributed to a single-electron reduction of the carbon-bromide bond, which results in the formation of 2-nitro-propane-1,3-diol. worktribe.com
Based on these voltammetric studies, conditions have been optimized for the amperometric determination of Bronopol. worktribe.com Amperometry, which measures current at a fixed potential over time, provides a highly sensitive method for quantification. fiveable.me The optimal applied potential for Bronopol detection was identified as -0.7 V (vs. SCE) through hydrodynamic voltammetry. worktribe.com This optimized amperometric technique demonstrates a broad linear response to Bronopol concentrations from 5.0 µg/mL to 350 µg/mL, with a corresponding detection limit of 0.2 µg/mL. worktribe.com
Table 2: Electrochemical Parameters for Bronopol Analysis
| Technique | Electrode | Potential | Key Findings |
| Cyclic Voltammetry | Glassy Carbon | -0.7 V (vs. SCE) | Single reduction peak; pH-independent (pH 4-8); corresponds to C-Br bond reduction. worktribe.com |
| Amperometry | Glassy Carbon | -0.7 V (vs. SCE) | Linear Range: 5.0-350 µg/mL; Detection Limit: 0.2 µg/mL. worktribe.com |
The distinct electrochemical properties of Bronopol make it a candidate for the development of specialized electrochemical sensors for environmental monitoring. worktribe.com The advancement in microfabrication technology has paved the way for sensitive and selective electrochemical devices that can be deployed for in-situ analysis, moving instrumentation from the laboratory to the field. rsc.orgresearchgate.net Such sensors can provide rapid, reliable, and inexpensive measurements of various pollutants in complex environmental matrices. rsc.org
The amperometric method developed for Bronopol serves as a foundational technology for a sensor application. worktribe.com Its successful application in determining Bronopol concentrations in fortified fish pond water samples, with mean recoveries exceeding 97%, demonstrates its viability for real-world environmental monitoring. worktribe.com Future development could focus on miniaturizing the system, incorporating disposable screen-printed electrodes, and integrating wireless communication for remote, real-time data acquisition. rsc.orgresearchgate.net The goal of such sensor development is to enable long-term, autonomous monitoring of environmental contaminants to ensure regulatory compliance and environmental stewardship. nih.gov
Sample Preparation and Matrix Effects in Analytical Measurements
Analyzing Bronopol in diverse environmental and industrial samples presents a significant challenge due to the presence of interfering substances, known as the sample matrix. nih.govresearchgate.net The matrix can suppress or enhance the analytical signal, leading to inaccurate quantification. sigmaaldrich.com Therefore, effective sample preparation is a critical step to extract and enrich the target analyte while minimizing these matrix effects. chromatographyonline.com
Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of Bronopol from complex environmental samples. nih.govresearchgate.net This method involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a suitable solvent. mdpi.com
A specific SPE method has been developed for the rapid detection of Bronopol in rice. researchgate.net This procedure utilizes a hydrophilic-lipophilic balanced cartridge to pre-treat rice extracts, which effectively reduces the matrix effect. researchgate.net An important consideration for this method is the stability of Bronopol; it was found to be stable under acidic conditions, necessitating the acidification of the sample before loading it onto the SPE cartridge. researchgate.net Other advanced extraction techniques, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), also offer high enrichment factors and are considered green alternatives due to reduced solvent consumption. nih.gov
Complex industrial formulations, such as cosmetics, pharmaceuticals, or preserved milk products, often contain numerous components that can interfere with Bronopol analysis. nih.gov Minimizing this matrix interference is crucial for achieving accurate and reproducible results.
Improving sample preparation is generally the most effective way to circumvent ion suppression and other matrix effects. chromatographyonline.com In addition to the SPE method mentioned previously, which was shown to reduce matrix effects in rice extracts, other strategies can be employed. researchgate.net For the analysis of Bronopol in milk, a specific extraction protocol was developed prior to HPLC-UV analysis to ensure accurate quantification. nih.gov
General strategies for minimizing matrix effects include:
Sample Dilution: A simple approach where the sample is diluted to reduce the concentration of interfering compounds, provided the analyte concentration remains above the method's detection limit. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, allowing for the selective extraction of Bronopol from interfering substances. chromatographyonline.com
Chromatographic Separation: Optimizing the chromatographic conditions (e.g., mobile phase composition, column type) can help separate the analyte peak from co-eluting matrix components. nih.gov
The effectiveness of a chosen method is often validated by analyzing fortified or spiked samples. For instance, the amperometric determination of Bronopol in fortified pond water yielded high recovery rates, indicating minimal matrix interference from that specific environmental sample. worktribe.com
Validation and Quality Control in Analytical Methods
The validation of analytical methods is a critical requirement for the quality control of Flumazenil, ensuring that the procedures used for its analysis are reliable, reproducible, and suitable for their intended purpose. researchgate.net The process adheres to guidelines set by international bodies such as the International Council for Harmonisation (ICH), which outlines the necessary parameters to be evaluated. europa.euich.orgeuropa.eu These validation procedures are fundamental in pharmaceutical manufacturing to guarantee the identity, purity, and strength of the final drug product. jbclinpharm.orgscielo.br
For Flumazenil, a variety of analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for quantitative analysis in serum, plasma, and final product formulations. ceon.rsnih.gov The validation of these methods involves a rigorous assessment of several key performance characteristics to ensure they meet the stringent standards of the pharmaceutical industry.
Specificity and Selectivity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For Flumazenil, stress testing is conducted according to ICH guidelines to identify potential degradation products under various conditions (e.g., acid, base, oxidation, heat). nih.gov Chromatographic methods like LC-Q-TOF/MS have been developed to separate and identify these degradation products, confirming that the analytical method can distinguish Flumazenil from these related substances. nih.gov This ensures that the measured signal is solely from Flumazenil, preventing overestimation of the active ingredient.
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. For an HPLC method developed for Flumazenil in plasma, linearity was established over a concentration range of 2.5 to 1000 ng/mL. nih.gov Similarly, an LC-MS method for determining Flumazenil in serum showed linearity in the range of 1 to 100 ng/mL. researchgate.net The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, often assessed through recovery studies. An LC-MS method for Flumazenil in serum demonstrated excellent mean analytical recovery of 94.65%. ceon.rssemanticscholar.org Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ich.org For the aforementioned LC-MS method, the coefficient of variation (CV) for intra-day precision was 5.18%, with inter-day CVs also being within acceptable limits, indicating high precision. semanticscholar.org
Limits of Detection (LOD) and Quantitation (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scielo.br A validated LC-MS method for Flumazenil in serum reported an LOD of 0.5 ng/mL and an LOQ of 1 ng/mL, highlighting the method's high sensitivity. ceon.rsresearchgate.net
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. While specific robustness data for Flumazenil methods are detailed in individual validation reports, this parameter is a standard component of method validation as per ICH guidelines.
System Suitability: Before and during the analysis of samples, system suitability tests are performed to ensure that the chromatographic system is performing adequately. Parameters such as resolution, column efficiency (theoretical plates), and tailing factor are monitored. uspnf.com For instance, a USP monograph for Flumazenil specifies that the resolution between Flumazenil and a related compound must be not less than 4.0, and the tailing factor for the Flumazenil peak should not be more than 1.5. uspnf.com
The comprehensive validation of these analytical methods is documented in a validation protocol and report, which includes the experimental procedures and the results obtained for each validation parameter. europa.eu This rigorous quality control framework ensures that every batch of Flumazenil meets the required quality and purity standards.
Interactive Data Table: Validation Parameters for Flumazenil Analytical Methods
| Parameter | Method | Matrix | Value/Range | Reference |
| Linearity | HPLC | Plasma | 2.5 - 1000 ng/mL | nih.gov |
| Linearity | LC-MS | Serum | 1 - 100 ng/mL | researchgate.net |
| Accuracy (Recovery) | LC-MS | Serum | 94.65% (mean) | ceon.rssemanticscholar.org |
| Precision (Intra-day) | LC-MS | Serum | 5.18% (CV) | semanticscholar.org |
| Limit of Detection (LOD) | LC-MS | Serum | 0.5 ng/mL | ceon.rsresearchgate.net |
| Limit of Quantitation (LOQ) | LC-MS | Serum | 1 ng/mL | ceon.rsresearchgate.net |
| System Suitability (Resolution) | HPLC | - | NLT 4.0 | uspnf.com |
| System Suitability (Tailing Factor) | HPLC | - | NMT 1.5 | uspnf.com |
Historical and Emerging Academic Research Themes for the Compound Einecs 262 293 3
Evolution of Research Paradigms and Methodologies
Initial research on 2-ethylhexyl 4-methoxycinnamate was predominantly centered on its efficacy and photostability as a UVB absorber for cosmetic applications. nih.gov Early methodologies focused on in vitro and in vivo studies to determine its Sun Protection Factor (SPF) and its ability to remain effective upon exposure to UV radiation. A significant area of this early research was the study of its photokinetics, particularly the UV-induced [2+2]-cycloaddition reaction mechanism. nih.gov It was discovered that the photoreaction follows a second-order rate law, and its stability is influenced by the polarity of the oil phase in formulations. nih.gov
Over time, the research paradigm has shifted significantly, moving from a primary focus on dermatological benefit to a broader assessment of its environmental and health implications. This shift has been accompanied by the adoption of more sophisticated analytical and toxicological methodologies. High-performance liquid chromatography (HPLC) coupled with UV-diode array detection (DAD) and tandem mass spectrometry (MS/MS) are now standard for studying the degradation kinetics and identifying transformation by-products of EHMC in various environmental matrices, such as chlorinated water. researchgate.net
Furthermore, the advent of molecular biology techniques has enabled researchers to investigate the compound's effects at the subcellular level. Gene expression profiling in organisms like the fathead minnow (Pimephales promelas) is now used to assess the impact of EHMC on hormonal pathways, revealing potential endocrine-disrupting activities. researchgate.net This evolution from classical toxicology to ecotoxicogenomics represents a major leap in the methodological approach to understanding the compound's biological interactions.
Identification of Research Gaps and Future Directions
Despite decades of use and study, significant research gaps concerning 2-ethylhexyl 4-methoxycinnamate persist, particularly regarding its environmental fate and long-term ecological effects. While its presence in aquatic environments is well-documented, there is a clear need for more extensive investigation into its toxicological effects on a wider range of marine and coastal organisms. nih.gov Current literature has reported on its impact on various taxonomic groups, but the full scope of its sublethal effects remains to be elucidated. nih.gov
Future research is increasingly directed towards understanding the consequences of chronic, low-level exposure and the effects of EHMC in combination with other environmental stressors. nih.gov There is also a growing interest in the degradation products of EHMC, as its primary phototransformation can lead to the formation of the cis-isomer, which may exhibit greater genotoxic effects than the parent trans-isomer. researchgate.netresearchgate.net A key future direction is to improve the risk assessment of EHMC as an endocrine-disrupting chemical (EDC) by focusing on the toxicity of the compound alone, in mixtures, and its various degradation products. nih.gov
The following table summarizes identified research gaps and suggests future research directions:
Interactive Data Table: Research Gaps and Future Directions for 2-ethylhexyl 4-methoxycinnamate| Research Area | Identified Gaps | Future Research Directions |
|---|---|---|
| Ecotoxicology | Limited data on the toxicological effects on a wide variety of marine and coastal species. nih.gov | Conduct comprehensive toxicity studies on a broader range of organisms to establish a more complete ecological risk profile. |
| Degradation Products | Incomplete understanding of the environmental fate and toxicity of EHMC's degradation by-products, including its cis-isomer. researchgate.netresearchgate.net | Investigate the formation, persistence, and biological activity of degradation products in various environmental compartments. |
| Endocrine Disruption | Need for a more conclusive assessment of its endocrine-disrupting potential, especially at environmentally relevant concentrations. nih.gov | Perform in-depth studies on the mechanisms of endocrine disruption and the long-term consequences for wildlife populations. |
| Mixture Toxicity | Lack of knowledge on the synergistic or antagonistic effects of EHMC when present with other common pollutants in the environment. | Evaluate the combined effects of EHMC with other UV filters and environmental contaminants to reflect realistic exposure scenarios. |
Interdisciplinary Approaches in Chemical, Environmental, and Materials Science
The study of 2-ethylhexyl 4-methoxycinnamate has increasingly benefited from interdisciplinary approaches that bridge chemical, environmental, and materials science.
Chemical and Environmental Science: The intersection of these fields is evident in studies investigating the environmental fate of EHMC. Research on its degradation in chlorinated water, for instance, combines analytical chemistry techniques to identify by-products with environmental science principles to understand its persistence and transformation in aquatic systems. researchgate.net The detection of EHMC in river water and suspended particulate matter highlights the connection between its widespread use in personal care products and its subsequent environmental distribution. researchgate.net
Materials Science and Chemistry: In an effort to enhance the performance and safety of sunscreens, materials scientists and chemists are exploring novel formulation strategies. This includes the encapsulation of EHMC in polymeric nanostructures, nanocapsules, and lipid microparticles. alies.pt These advanced delivery systems aim to reduce the skin penetration of the UV filter, thereby limiting potential systemic exposure, while simultaneously increasing the SPF of the formulation. alies.pt The development of such materials requires a deep understanding of polymer chemistry, particle engineering, and formulation science.
Impact of Regulatory Frameworks (e.g., REACH) on Academic Research Trajectories
Regulatory frameworks, most notably the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, have profoundly influenced the direction of academic research on 2-ethylhexyl 4-methoxycinnamate. specialchem.comwko.at The primary aim of REACH is to ensure a high level of protection for human health and the environment. europa.eu
Under REACH, EHMC has been subject to scrutiny due to concerns about its potential for persistence, bioaccumulation, and toxicity (PBT), as well as its suspected endocrine-disrupting properties. researchgate.net Its inclusion in the Community Rolling Action Plan (CoRAP) has mandated further evaluation by EU Member States, which in turn has spurred academic research to fill data gaps required for a comprehensive risk assessment. researchgate.neteuropa.eu This regulatory pressure has directly led to an increase in studies focusing on the environmental occurrence and effects of the compound. For example, research tracking the spatio-temporal trends of EHMC in German rivers was influenced by its listing on the first watch list under the Water Framework Directive (WFD). researchgate.net
In 2018, the European Commission prioritized a list of potential endocrine disruptors in cosmetics for safety assessment, which includes EHMC. specialchem.com This has led to public calls for data and a request for a scientific opinion from the Scientific Committee on Consumer Safety (SCCS), further directing research efforts towards generating the specific toxicological and exposure data needed to address these regulatory concerns. specialchem.com This demonstrates a clear feedback loop where regulatory actions define critical research questions for the academic community.
Q & A
Q. How can researchers enhance the replicability of Einecs 262-293-3 studies?
- Methodological Answer :
- Publish detailed supplementary materials (e.g., raw NMR spectra, crystallographic data).
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable).
- Use open-source software (e.g., Python, R) for data analysis to enable peer verification .
Tables for Methodological Reference
Table 1: Common Pitfalls in Einecs 262-293-3 Research
Table 2: Statistical Tools for Data Contradiction Analysis
| Tool | Application | Reference |
|---|---|---|
| Bland-Altman plots | Compare two measurement techniques | |
| Cohen’s kappa | Assess inter-rater reliability | |
| Principal Component Analysis (PCA) | Reduce dimensionality in spectral data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
